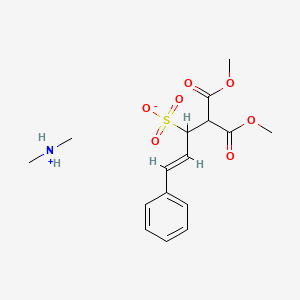
N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as EMIC, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EMIC belongs to the class of isoindolinecarboxamide derivatives and has a chemical formula of C24H21NO6.
Wirkmechanismus
The exact mechanism of action of N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood. However, it has been suggested that N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus. Additionally, N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its high potency and selectivity towards cancer cells and viruses. However, the limitations of using N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions that can be explored in the research of N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One potential direction is the development of new analogs of N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide with improved solubility and bioavailability. Another direction is the investigation of N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide's potential use in combination with other anticancer agents to enhance their therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 2-ethoxybenzoic acid and 3-methoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with ammonium hydroxide to yield N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been investigated for its potential use as a diagnostic tool in the detection of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-3-31-21-10-5-4-9-20(21)25-22(27)15-11-12-18-19(13-15)24(29)26(23(18)28)16-7-6-8-17(14-16)30-2/h4-14H,3H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUQTUHQDHERGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]butanamide](/img/structure/B6003382.png)
![N,N-dimethyl-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003385.png)
methanone](/img/structure/B6003390.png)
![2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003402.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6003405.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)

![N-cyclohexyl-N-methyl-3-({[(4-methyl-1H-imidazol-5-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B6003430.png)
![6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B6003438.png)

![2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6003449.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B6003459.png)
![6-methyl-5-{5-[(1-methyl-2-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B6003463.png)